

Application Notes and Protocols for PTH (1-44) (human) in Immunological Applications

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Compound of Interest

Compound Name: Pth (1-44) (human)

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Introduction

Parathyroid hormone (PTH) is a key regulator of calcium homeostasis, but its role extends to the modulation of the immune system. The human PTH (1-44) fragment, a component of the full-length 84-amino acid peptide, is an active molecule available for a range of biochemical and immunological research applications. This document provides detailed application notes and experimental protocols for investigating the immunological effects of human PTH (1-44). While much of the existing research has focused on the full-length PTH (1-84) and the N-terminal fragment PTH (1-34) (Teriparatide), the data presented here, extrapolated from closely related fragments, provides a strong foundation for studying the specific activities of PTH (1-44).

Parathyroid hormone receptors (PTH1R) have been identified on various immune cells, including T lymphocytes and B lymphocytes, suggesting a direct role for PTH and its fragments in immune regulation.^{[1][2]} The immunological effects of PTH are complex and can be either stimulatory or inhibitory, depending on the specific context, such as the concentration of the hormone and the activation state of the immune cells.^{[3][4]}

Data Presentation

The following tables summarize the reported effects of different PTH fragments on immune cell populations. These data provide a comparative basis for designing experiments with PTH (1-

44).

Table 1: Effects of PTH Fragments on T Lymphocyte Proliferation

PTH Fragment	Cell Type	Stimulant	Concentration Range	Observed Effect	Reference
PTH (1-84) (bovine)	Human T lymphocytes	Phytohemagglutinin (PHA)	10^{-7} - 4×10^{-7} M	Dose-dependent increase in proliferation	[3]
PTH (1-34) (bovine)	Human T lymphocytes	Phytohemagglutinin (PHA)	10^{-7} - 4×10^{-7} M	Increased proliferation (lesser than 1-84)	[3]
PTH (1-84) (human, bovine)	Human T lymphocytes	PHA, Concanavalin A (ConA)	60 - 1200 mIU/ml	Dose-dependent inhibition of transformation	[3]
PTH (1-84) (human)	Human T lymphocytes	Anti-CD3 antibody	10 ng/dl	Decreased stimulation index in hemodialysis patients, increased in normal subjects	[3]

Table 2: Effects of PTH Fragments on Cytokine Production

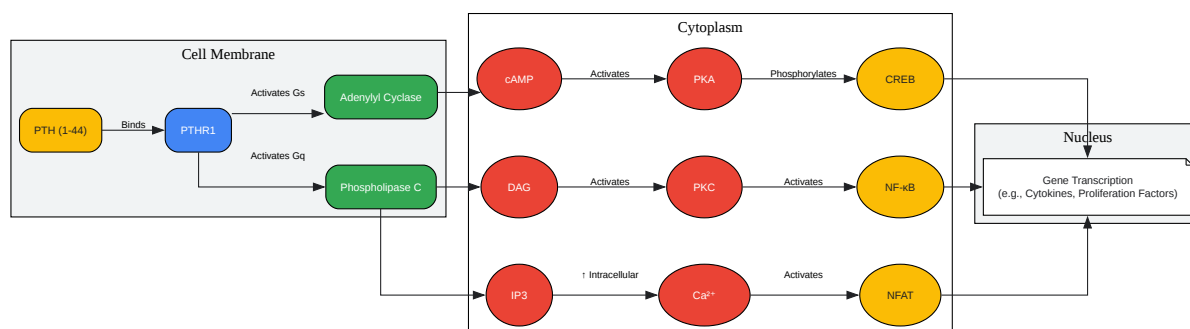
PTH Fragment	Cell Type	Stimulant	Concentration Range	Cytokine	Observed Effect	Reference
PTH (1-84) (bovine)	Human T lymphocytes	Phytohemagglutinin (PHA)	10^{-7} - 4×10^{-7} M	IL-2	Increased production	[3]
PTH (1-84) (bovine)	T lymphocytes from ESRD patients	Phytohemagglutinin (PHA)	Not specified	IL-2	Lower ability to produce IL-2	[3]

Table 3: Effects of PTH Fragments on B Lymphocyte Function

PTH Fragment	Cell Type	Stimulant	Concentration Range	Observed Effect	Reference
PTH (1-84) (bovine)	Human B lymphocytes	Not specified	Not specified	Dose-dependent inhibition of proliferation	[3]
PTH (1-34) (bovine)	Human B lymphocytes	Not specified	Not specified	Dose-dependent inhibition of proliferation (less than 1-84)	[3]
PTH (1-84) & (1-34) (bovine)	Human B lymphocytes	Not specified	Not specified	Inhibition of immunoglobulin production	[3]

Signaling Pathways

PTH fragments exert their effects on immune cells primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a G-protein coupled receptor.[5] Activation of PTH1R can initiate multiple downstream signaling cascades.



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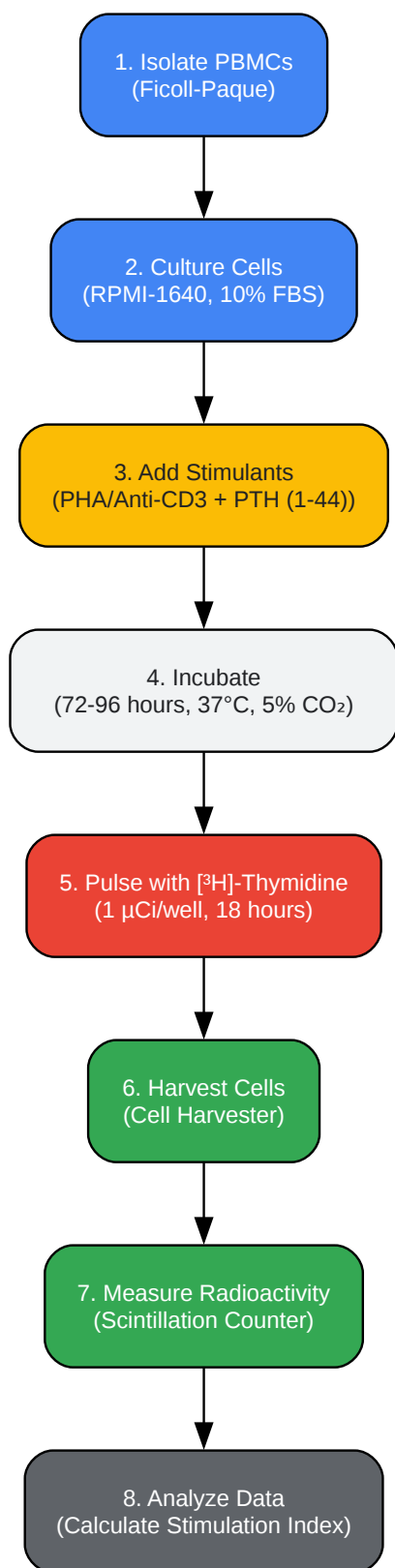
Caption: PTH (1-44) signaling in immune cells.

Experimental Protocols

The following are detailed protocols that can be adapted to study the immunological effects of human PTH (1-44).

Protocol 1: T Lymphocyte Proliferation Assay

This protocol is designed to assess the effect of PTH (1-44) on T lymphocyte proliferation using a [³H]-thymidine incorporation assay.[3][6]



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Caption: T-cell proliferation assay workflow.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Phytohemagglutinin (PHA) or anti-CD3 antibody
- Human PTH (1-44) (lyophilized)
- [³H]-thymidine
- 96-well cell culture plates
- Cell harvester
- Scintillation counter

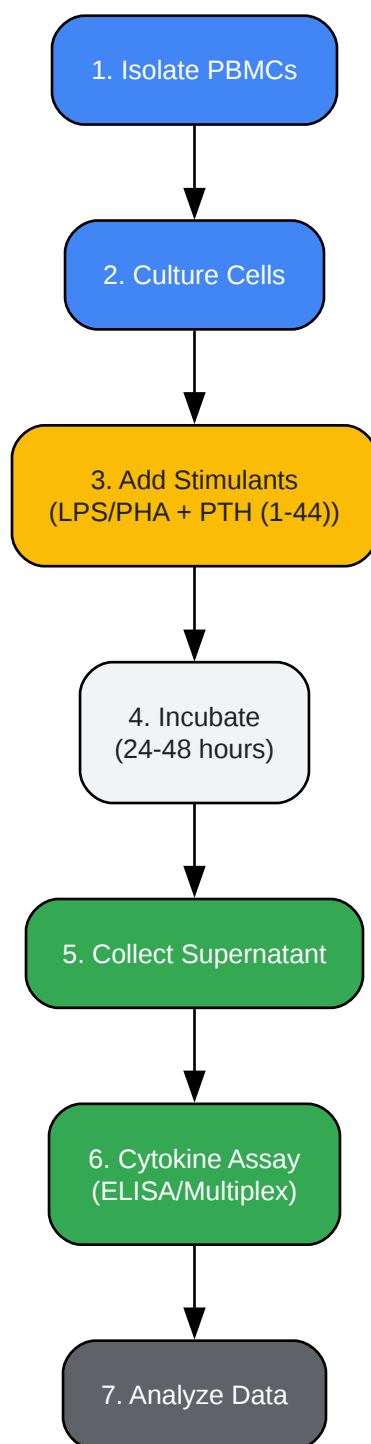
Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with RPMI-1640 and resuspend to a final concentration of 1×10^6 cells/mL in complete medium.
- Plate 100 μ L of the cell suspension into each well of a 96-well plate.
- Prepare a stock solution of PTH (1-44) in sterile PBS or medium. Perform serial dilutions to obtain the desired final concentrations (e.g., 10^{-10} M to 10^{-7} M).
- Add 50 μ L of medium (unstimulated control), PHA (e.g., 5 μ g/mL) or anti-CD3 (e.g., 1 μ g/mL) (positive control), and PHA/anti-CD3 plus different concentrations of PTH (1-44) to the respective wells.
- Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
- Eighteen hours before harvesting, add 1 μ Ci of [³H]-thymidine to each well.
- Harvest the cells onto glass fiber filters using a cell harvester.

- Measure the incorporated radioactivity using a liquid scintillation counter.
- Calculate the Stimulation Index (SI) = (cpm of stimulated cells) / (cpm of unstimulated cells).

Protocol 2: Cytokine Release Assay from PBMCs

This protocol measures the effect of PTH (1-44) on the secretion of key immunomodulatory cytokines from PBMCs using ELISA or a multiplex bead array.^[7]^[8]



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Caption: Cytokine release assay workflow.

Materials:

- Human PBMCs

- Complete RPMI-1640 medium
- Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA)
- Human PTH (1-44)
- ELISA kits or multiplex bead array kits for target cytokines (e.g., IL-2, IL-6, IL-10, TNF- α)
- 96-well cell culture plates
- Plate reader

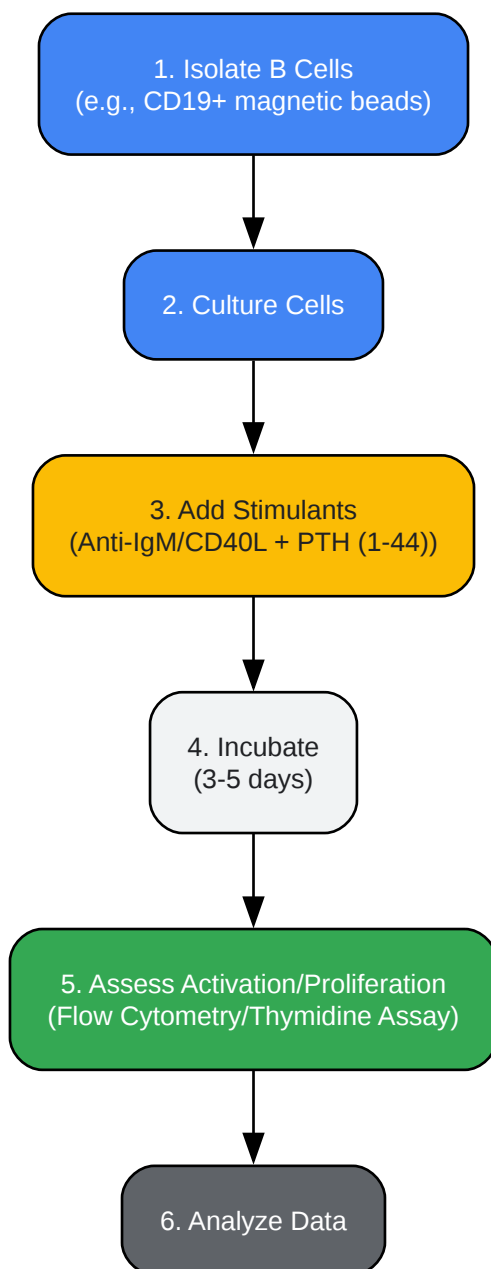
Procedure:

- Isolate and prepare PBMCs as described in Protocol 1.
- Plate 100 μ L of the cell suspension (2×10^6 cells/mL) into each well of a 96-well plate.
- Prepare PTH (1-44) dilutions as in Protocol 1.
- Add 50 μ L of medium (unstimulated), LPS (e.g., 1 μ g/mL) or PHA (e.g., 5 μ g/mL) (positive control), and LPS/PHA plus different concentrations of PTH (1-44) to the wells.
- Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
- Centrifuge the plate at 400 x g for 5 minutes.
- Carefully collect the supernatant from each well.
- Measure the concentration of the target cytokines in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
- Analyze the data by comparing cytokine concentrations in PTH (1-44)-treated wells to the controls.

Protocol 3: B Lymphocyte Activation and Proliferation Assay

This protocol assesses the impact of PTH (1-44) on B lymphocyte activation and proliferation.

[3]



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Caption: B-cell activation assay workflow.

Materials:

- Isolated human B lymphocytes (e.g., via CD19+ magnetic bead selection)

- Complete RPMI-1640 medium
- Anti-IgM antibody, soluble CD40L, and IL-4
- Human PTH (1-44)
- [^3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
- Flow cytometer (if using CFSE and activation markers)

Procedure:

- Isolate B lymphocytes from PBMCs using a B cell isolation kit.
- Resuspend the purified B cells to a concentration of 1×10^6 cells/mL.
- Plate 100 μL of the cell suspension per well in a 96-well plate.
- Prepare PTH (1-44) dilutions.
- Add 50 μL of medium (unstimulated), a combination of anti-IgM (e.g., 10 $\mu\text{g/mL}$), CD40L (e.g., 1 $\mu\text{g/mL}$), and IL-4 (e.g., 20 ng/mL) (positive control), and the stimulant cocktail plus different concentrations of PTH (1-44) to the wells.
- Incubate for 3 to 5 days.
- Assess proliferation using [^3H]-thymidine incorporation as in Protocol 1 or by staining with CFSE and analyzing by flow cytometry.
- For activation marker analysis, stain cells with fluorescently labeled antibodies against CD69, CD86, or other activation markers and analyze by flow cytometry.
- Analyze the data to determine the effect of PTH (1-44) on B cell proliferation and activation.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the immunological effects of human PTH (1-44). While direct data for this specific

fragment is limited, the information extrapolated from studies on PTH (1-84) and (1-34) suggests that PTH (1-44) is likely to have significant immunomodulatory properties. Researchers are encouraged to use these protocols as a starting point and to optimize the experimental conditions for their specific research questions. Further investigation into the precise role of PTH (1-44) in the complex interplay between the endocrine and immune systems holds promise for a deeper understanding of immune regulation and the development of novel therapeutic strategies.

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